6-[3-cinnamoyl-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be expected to include a pyrrol ring (a five-membered ring containing nitrogen), a hexanoic acid group (a six-carbon chain ending in a carboxylic acid), and a cinnamoyl group (a phenyl ring attached to a propenoic acid). The compound also contains hydroxy (OH) and methoxy (OCH3) groups .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the various functional groups present in its structure. For example, the carboxylic acid could undergo reactions typical of this group, such as esterification or amide formation. The aromatic ring could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to depend on its specific structure. For example, the presence of polar groups such as the carboxylic acid and hydroxy groups could influence its solubility in different solvents .Safety and Hazards
Future Directions
Given the biological activity observed for related compounds, it could be of interest to further investigate the potential biological activity of this compound. This could include studies of its activity against various disease targets, as well as investigations into its pharmacokinetic properties .
Properties
IUPAC Name |
6-[4-hydroxy-2-(3-methoxyphenyl)-5-oxo-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-1-yl]hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6/c1-33-20-12-8-11-19(17-20)24-23(21(28)15-14-18-9-4-2-5-10-18)25(31)26(32)27(24)16-7-3-6-13-22(29)30/h2,4-5,8-12,14-15,17,24,31H,3,6-7,13,16H2,1H3,(H,29,30)/b15-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMBYMXCGFUSMW-CCEZHUSRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCCCC(=O)O)O)C(=O)C=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCCCC(=O)O)O)C(=O)/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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